molecular formula C18H12FNO2S B12514837 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide

10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide

Cat. No.: B12514837
M. Wt: 325.4 g/mol
InChI Key: HWCVEQPGPXGVJH-UHFFFAOYSA-N
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Description

10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide is a heterocyclic compound that belongs to the phenothiazine family. This compound is characterized by the presence of a fluorophenyl group attached to the phenothiazine core, which is further oxidized to form a dioxide. Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide typically involves the oxidation of the corresponding phenothiazine derivative. One common method is the oxidation of 10-(4-Fluorophenyl)-10H-phenothiazine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

  • 10-Phenyl-10H-phenothiazine 5,5-dioxide
  • 10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide
  • 10-(4-Methylphenyl)-10H-phenothiazine 5,5-dioxide

Comparison: Compared to its analogs, 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a more potent and selective inhibitor of certain enzymes. Additionally, the fluorine atom can influence the compound’s electronic properties, leading to improved efficacy in various applications .

Properties

Molecular Formula

C18H12FNO2S

Molecular Weight

325.4 g/mol

IUPAC Name

10-(4-fluorophenyl)phenothiazine 5,5-dioxide

InChI

InChI=1S/C18H12FNO2S/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)23(21,22)18-8-4-2-6-16(18)20/h1-12H

InChI Key

HWCVEQPGPXGVJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F

Origin of Product

United States

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